molecular formula C17H17N3O4 B7720336 N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide CAS No. 688759-16-2

N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7720336
CAS RN: 688759-16-2
M. Wt: 327.33 g/mol
InChI Key: OLHBAWYWTDEGNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is a synthetic compound that has gained significant attention in scientific research. It is a member of the oxadiazole family and has shown potential in various applications due to its unique chemical structure. In

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit anti-microbial activity. It has also been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its unique chemical structure. It has shown potential in various applications and has been studied extensively. However, one of the limitations is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works.

Future Directions

There are several future directions for the research of N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide. One direction is to further study its anti-inflammatory properties and its potential use in the treatment of inflammatory disorders. Another direction is to study its anti-cancer properties and its potential use in the treatment of various cancers. Additionally, further research is needed to fully understand its mechanism of action and to develop more effective derivatives of this compound.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves a multi-step process. The first step involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form furan-2-carboxylic acid hydrazide. The second step involves the reaction of 4-methoxybenzoyl chloride with furan-2-carboxylic acid hydrazide to form 4-methoxyphenyl-furan-2-yl-methyl-hydrazinecarboxamide. The final step involves the reaction of 4-methoxyphenyl-furan-2-yl-methyl-hydrazinecarboxamide with 3-chloropropionyl chloride to form N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-22-13-6-4-12(5-7-13)17-19-16(24-20-17)9-8-15(21)18-11-14-3-2-10-23-14/h2-7,10H,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHBAWYWTDEGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201325657
Record name N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide

CAS RN

688759-16-2
Record name N-(furan-2-ylmethyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201325657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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